![molecular formula C26H21N3O4 B2521558 2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1326917-60-5](/img/structure/B2521558.png)
2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one" is a heterocyclic compound that appears to be related to the class of isoquinoline derivatives. These compounds are of significant interest due to their diverse pharmacological activities and their complex molecular structures which often include multiple aromatic systems and heteroatoms.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in various studies. For instance, the reductive cyclization of tetrahydroisoquinoline derivatives with triethyl phosphite has been shown to yield benzimidazo[2,1-a]isoquinoline compounds . Another study describes the synthesis of 1-methoxyisoquinoline-3,4-diamine and its derivatives, which are used to prepare imidazo[4,5-c]isoquinoline systems with various substituents . These methods often involve multi-step reactions and the use of specific reagents to achieve the desired cyclization and substitution patterns.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be complex, with multiple ring systems and substituents influencing their overall shape and properties. X-ray crystallography is a common technique used to determine the precise structure of such compounds. For example, the crystal structure of benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-ones was elucidated using X-ray analysis, revealing details about the molecular planarity and intermolecular interactions . These structural analyses are crucial for understanding the relationship between the structure of these compounds and their biological activity.
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions, including ring closure, substitution, and redox reactions. The specific chemical behavior of "2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one" would depend on the functional groups present in the molecule. For example, the presence of an oxadiazole ring suggests potential for nucleophilic attack, while methoxy and ethoxy substituents may be involved in electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the practical use of these compounds in chemical synthesis and pharmaceutical applications. The thermal stability of related compounds has been studied, providing insights into their behavior under various conditions . Spectral analysis, including NMR and IR spectroscopy, is also used to characterize these compounds and confirm their structures.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Sirgamalla and Boda (2019) focused on the synthesis of a series of derivatives similar to the queried compound, evaluating their antibacterial and antifungal activities. These compounds demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, and fungal strains like Aspergillus niger and Candida albicans, highlighting their potential as antimicrobial agents. The synthesized compounds were characterized using various spectroscopic methods, indicating a structured approach towards understanding their chemical behavior and therapeutic potential (Sirgamalla & Boda, 2019).
Thermo-physical Properties and Solvent Interactions
Research by Godhani et al. (2013) investigated the thermo-physical properties of derivatives related to the queried compound in different solvents. The study provided insights into how structural modifications affect the Gibbs energy of activation, enthalpy of activation, and entropy of activation in solvents such as chloroform and N,N-dimethylformamide. This research is crucial for understanding the solubility, reactivity, and potential applications of these compounds in various solvent environments (Godhani et al., 2013).
Electroluminescence and Organic Light Emitting Diode (OLED) Applications
A study by Nagarajan et al. (2014) explored the electroluminescence behavior of π-conjugated imidazole–isoquinoline derivatives, which are structurally related to the compound of interest. The compounds exhibited high fluorescence and were used in OLEDs, showing potential for "pure" white light emission. This indicates their applicability in developing advanced materials for display technologies and lighting applications (Nagarajan et al., 2014).
Anticancer Activity
Yakantham, Sreenivasulu, and Raju (2019) synthesized and evaluated a series of new thiazol-4-amine derivatives for their anticancer activity against various human cancer cell lines. These compounds showed promising activity, suggesting the potential of structurally related compounds in cancer treatment. This research underscores the importance of chemical derivatives of the queried compound in the development of new anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4/c1-3-32-18-14-12-17(13-15-18)29-16-22(19-8-4-5-9-20(19)26(29)30)25-27-24(28-33-25)21-10-6-7-11-23(21)31-2/h4-16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBGCVSYUYMJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclohexyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2521475.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol dihydrochloride](/img/structure/B2521476.png)
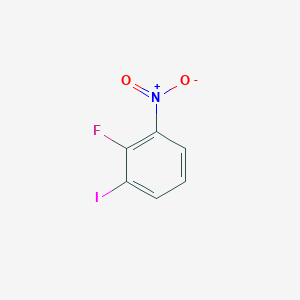
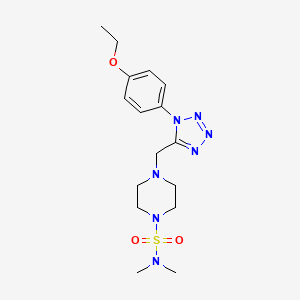
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B2521482.png)
![2-methyl-N-(2-morpholin-4-ylethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2521483.png)
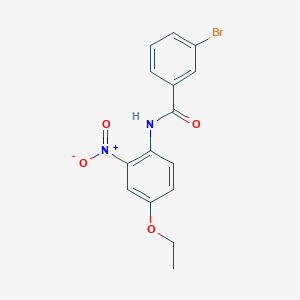
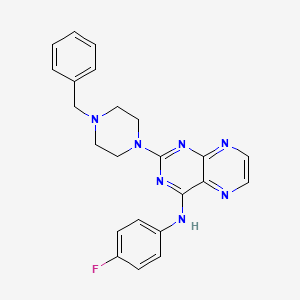
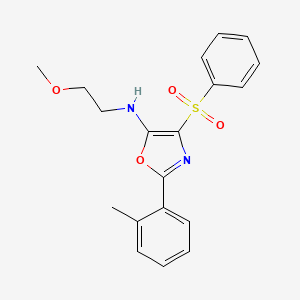
![2-[(4-bromophenyl)sulfonylamino]-N-ethyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B2521491.png)
![3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2521492.png)
![2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2521493.png)
![ethyl 6-acetyl-2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521495.png)
